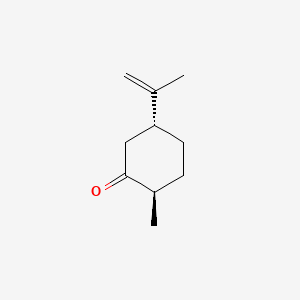

(+)-Dihydrocarvone

Descripción general

Descripción

(+)-Dihydrocarvone is a monoterpene ketone, which is a naturally occurring organic compound. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (+) sign indicates the specific enantiomer that rotates plane-polarized light in a positive direction. This compound is found in essential oils of various plants, including spearmint and caraway. It is known for its pleasant minty aroma and is used in the flavor and fragrance industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (+)-Dihydrocarvone can be synthesized through the hydrogenation of carvone. The process involves the reduction of the double bond in carvone using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and atmospheric pressure.

Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale hydrogenation of carvone. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure consistent product quality. The reaction conditions are carefully controlled to prevent over-reduction and to maximize the yield of the desired enantiomer.

Análisis De Reacciones Químicas

Selective Bioreduction

The polypore mushroom Ganoderma sessile reduces S-(+)-carvone to cis-(-)-dihydrocarvone with 82.7% selectivity under optimized conditions :

| Condition | Optimal Value |

|---|---|

| Substrate Concentration | 0.75 g/L |

| pH | 3–5 |

| Temperature | 30°C |

| Time | 18 hours |

Limitation : Substrate toxicity (IC₅₀ = 0.15 g/L) reduces yields at higher carvone concentrations .

Anti-Malarial Agents

(+)-Dihydrocarvone is a precursor for dispiro 1,2,4,5-tetraoxanes , showing potent anti-malarial activity .

Flavor and Fragrance Industry

As a key component in caraway oil, it is used in:

Isomerization to Carvenone

Under acidic conditions, this compound isomerizes to carvenone , a competing pathway :

| Catalyst | Byproduct | Yield Ratio (DHC:Carvenone) |

|---|---|---|

| Perchloric acid (70%) | Carvenone | 83:17 |

| Dendritic ZSM-5 | Carvenone (trace) | >95:5 |

Mitigation : Neutralizing acids post-reaction minimizes carvenone formation .

Kinetic Modeling

A refined kinetic model for LE isomerization over d-ZSM-5 includes eight parallel reactions , validated by statistical reliability (standard errors <11%) :

| Reaction Pathway | Rate Equation |

|---|---|

| cis-LE → cis-DHC | |

| trans-LE → trans-DHC |

Activation Parameters :

Computational Insights

DFT calculations reveal:

Industrial Relevance

-

Scalable synthesis : Dendritic ZSM-5 offers recyclability and high turnover (>95% conversion) .

-

Green chemistry : Ethyl acetate as a solvent aligns with sustainable practices .

This comprehensive analysis underscores this compound’s role in synthetic chemistry, guided by mechanistic, kinetic, and application-focused studies.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

- (+)-Dihydrocarvone serves as a crucial building block for synthesizing various organic compounds, including sesquiterpenes and other complex molecules. It is particularly valued for its chirality, which allows the production of enantiomerically pure compounds that are essential in pharmaceuticals and agrochemicals.

Catalytic Reactions

- Research has shown that selective hydrogenation of carvone to dihydrocarvone can be efficiently achieved using gold catalysts supported on titania. This method demonstrates high activity and selectivity, producing predominantly trans-dihydrocarvone under specific solvent conditions .

Biological Applications

Insect Repellent Properties

- Studies indicate that dihydrocarvone exhibits insect repellent properties, making it a candidate for use in pest control formulations. Its efficacy against various insect species has been documented, supporting its potential as a natural alternative to synthetic insecticides.

Antimicrobial Activity

- This compound and its derivatives have been evaluated for their antimicrobial properties. Research shows that these compounds possess significant activity against bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents .

Medical Applications

Therapeutic Potential

- Dihydrocarvone has been investigated for its therapeutic properties, including anti-inflammatory and anticancer activities. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential for future drug development.

Biosynthesis in Microorganisms

- Innovative approaches utilizing engineered Escherichia coli have been developed to produce dihydrocarvone from glucose through synthetic biology techniques. This method not only showcases the compound's potential as a bioplastic monomer but also emphasizes the sustainable production of valuable chemical intermediates .

Environmental Applications

Degradation Studies

- Research on the environmental fate of carvone and its degradation products, including dihydrocarvone, has been conducted to understand their behavior in soil and water systems. These studies utilize gas chromatography-mass spectrometry (GC-MS) to quantify degradation products under various conditions, providing insights into the ecological impact of these compounds .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of (+)-dihydrocarvone involves its interaction with biological membranes and enzymes. It is believed to exert its effects by disrupting microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparación Con Compuestos Similares

- Carvone

- Menthone

- Pulegone

These compounds share structural similarities but differ in their specific functional groups and stereochemistry, leading to variations in their chemical behavior and applications.

Actividad Biológica

(+)-Dihydrocarvone, a monoterpene ketone derived from carvone, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anti-inflammatory, and antidiabetic effects, supported by various studies and case analyses.

Chemical Structure and Properties

This compound is characterized by its specific stereochemistry, which influences its biological activity. Its molecular formula is C10H18O, and it exists in two enantiomeric forms: (2R,5R)-dihydrocarvone and (2S,5S)-dihydrocarvone. The stereochemistry plays a crucial role in its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Salmonella enterica | 0.75 |

| Pseudomonas aeruginosa | 1.5 |

These findings indicate that this compound could serve as a potential natural preservative or therapeutic agent against bacterial infections .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various models. In a recent study involving Wistar rats, the compound was shown to significantly reduce inflammation markers in induced paw edema models. The results indicated a dose-dependent response with notable reductions in prostaglandin E2 levels.

Case Study: Paw Edema Model

- Model Used : Wistar rats

- Dosage : 50 mg/kg and 100 mg/kg

- Results :

- Control group showed significant swelling.

- Treatment groups exhibited reduced edema by up to 60% at the higher dosage.

This suggests that this compound may be effective in managing inflammatory conditions .

Antidiabetic Activity

Several studies have investigated the antidiabetic effects of this compound. In diabetic rodent models, it was found to lower blood glucose levels significantly compared to controls. The mechanism appears to involve enhanced insulin sensitivity and modulation of glucose metabolism pathways.

Summary of Antidiabetic Studies

- Model : High-fat diet-induced diabetic mice

- Findings :

- Blood glucose levels decreased by approximately 30% after treatment with this compound.

- Improvements in lipid profiles were also noted, with reductions in triglycerides and LDL cholesterol.

These findings highlight the potential of this compound as a natural therapeutic agent for diabetes management .

Neuropharmacological Effects

Interestingly, both enantiomers of carvone, including this compound, have been shown to interact with GABAA receptors, suggesting potential applications in neuropharmacology. Studies indicate that these compounds can act as negative allosteric modulators, which may have implications for their use in treating neurological disorders .

Propiedades

IUPAC Name |

(2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOCECCLWFDTAP-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CC1=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60895818, DTXSID80881218 | |

| Record name | (+/-)-Dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4R)-(+)-Dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5948-04-9, 5524-05-0 | |

| Record name | Dihydrocarvone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5948-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Dihydrocarvone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5524-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Dihydrocarvone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005524050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005948049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, (2R,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-Dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4R)-(+)-Dihydrocarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-trans)-2-methyl-5-(1-methylvinyl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCARVONE, TRANS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTA43H364Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (+)-dihydrocarvone?

A1: this compound has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers commonly characterize this compound using various spectroscopic techniques, including IR, MS, and NMR (1H and 13C) spectroscopy [, ]. These techniques provide valuable information about the compound's functional groups, structure, and purity.

Q3: Can this compound be synthesized, and what are its applications?

A3: this compound is often synthesized from readily available starting materials like this compound [, , ]. It serves as a key intermediate in the synthesis of various natural products, including eudesmane and guaiane sesquiterpenes [, , , ]. Additionally, its potential as a fragrance compound and building block for polymers is being explored [].

Q4: How does this compound interact with biological systems?

A4: Research suggests that this compound exhibits repellent activity against insects, particularly the German cockroach (Blattella germanica) []. Studies on honeybees (Apis mellifera) revealed that this compound elicits avoidance behavior, possibly contributing to the bees' low preference for tomato flowers [].

Q5: Are there any studies on the biotransformation of this compound?

A5: Yes, researchers have explored the biotransformation of this compound using various microorganisms. For example, a strain of Aspergillus niger was shown to reduce this compound primarily to (-)-isodihydrocarvone, (-)-isodihydrocarveol, and (-)-neoisodihydrocarveol []. Another study employed non-conventional yeasts for the bioreduction of this compound, yielding (1R,4R)-dihydrocarvone as the main product [].

Q6: What are the implications of this compound's biotransformation?

A6: The biotransformation of this compound by microorganisms highlights its potential role in the production of valuable flavour and fragrance compounds []. Understanding these metabolic pathways can lead to the development of sustainable and efficient biocatalytic processes.

Q7: Does the stereochemistry of dihydrocarvone affect its biological activity?

A7: Yes, stereochemistry plays a crucial role in the biological activity of dihydrocarvone. For instance, while this compound showed deterrent activity against peach potato aphids (Myzus persicae), its stereoisomer with different oxygen incorporation patterns displayed attractive or inactive properties []. Additionally, in the wing spot test using Drosophila melanogaster, (S)-(+)-carvone showed inconclusive results, whereas its enantiomer (R)-(-)-carvone showed a significant increase in mutant spots, suggesting mutagenic activity [].

Q8: Are there any studies investigating the structure-activity relationship of this compound derivatives?

A8: Researchers have synthesized various derivatives of this compound and evaluated their binding affinities for sigma-1 and cannabinoid-1 (CB1) receptors []. These studies aim to develop novel compounds with improved selectivity and potency for treating psychiatric disorders.

Q9: What is known about the environmental impact of this compound?

A9: While specific information on the environmental impact and degradation of this compound is limited in the provided research, it's crucial to consider the potential ecological effects of this compound, especially concerning its use as a repellent []. Sustainable practices, including responsible waste management and exploration of alternative compounds, are essential for mitigating potential negative impacts [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.